molecular formula C15H14F2N4S B608720 LY2811376 CAS No. 1194044-20-6

LY2811376

货号: B608720
CAS 编号: 1194044-20-6
分子量: 320.4 g/mol
InChI 键: MJQMRGWYPNIERM-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY-2811376 是一种小分子,作为β-分泌酶1 (BACE1) 的非肽类抑制剂。该化合物因其潜在的治疗应用,特别是用于治疗阿尔茨海默病而被广泛研究。 LY-2811376 以其降低淀粉样蛋白β (Aβ) 肽分泌的能力而闻名,淀粉样蛋白β 肽与阿尔茨海默病的发病机制有关 .

科学研究应用

LY-2811376 具有广泛的科学研究应用,包括:

作用机制

LY-2811376 通过抑制β-分泌酶1 (BACE1) 的活性发挥作用,β-分泌酶1 (BACE1) 是一种负责将淀粉样前体蛋白 (APP) 裂解以产生淀粉样蛋白β肽的酶。通过抑制 BACE1,LY-2811376 减少淀粉样蛋白β肽的产生,从而减少它们在大脑中的积累。 这种机制与阿尔茨海默病有关,因为淀粉样蛋白β肽的积累是该疾病的特征 .

生化分析

Biochemical Properties

LY2811376 interacts with the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme involved in the production of β-amyloid (Aβ) peptide . This interaction results in the inhibition of BACE1, leading to a decrease in Aβ secretion . The compound has an IC50 value of 239 nM-249 nM .

Cellular Effects

In cellular studies, this compound has shown to induce dose-dependent changes in cerebrospinal fluid (CSF) Aβ1-34, Aβ5-40, and Aβ5-X . Aβ5-40 and Aβ5-X increased dose-dependently, while Aβ1-34 dose-dependently decreased . This indicates that this compound can influence cell function by altering the levels of these peptides.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of BACE1, which cleaves the amyloid precursor protein (APP) in the first step of Aβ peptide production . By inhibiting BACE1, this compound decreases the production of Aβ, a peptide implicated in the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to cause dose-dependent changes in Aβ peptides over time . These changes were observed in both in vitro and in vivo studies, indicating the compound’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent reductions in Aβ as well as sAPPβ and C99, the proximal cleavage products of APP proteolysis by BACE1 . These reductions were significant and observed at doses of 10, 30, and 100 mg/kg .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with BACE1, an enzyme that plays a crucial role in the production of Aβ peptide . By inhibiting BACE1, this compound can affect the metabolic flux of Aβ production .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a BACE1 inhibitor, it is likely to be found in locations where BACE1 and APP interact, such as the endoplasmic reticulum and Golgi apparatus, where APP processing occurs .

准备方法

合成路线和反应条件

LY-2811376 的合成涉及多个步骤,从核心结构的制备开始,其中包括苯基嘧啶部分。合成路线通常包括以下步骤:

工业生产方法

LY-2811376 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高通量合成技术、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

LY-2811376 会发生各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物包括 LY-2811376 的各种氧化、还原和取代衍生物,这些衍生物可以进一步研究其生物活性 .

相似化合物的比较

类似化合物

LY-2811376 的独特性

LY-2811376 的独特性在于其非肽类性质、口服生物利用度和对β-分泌酶1 的高选择性,而不是其他天冬氨酸蛋白酶。 这种选择性降低了脱靶效应的可能性,并增强了其作为治疗阿尔茨海默病的治疗剂的潜力 .

生物活性

LY2811376 is a selective inhibitor of beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which plays a crucial role in the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. This compound was developed by Eli Lilly and Co. and underwent Phase I clinical trials, demonstrating significant biological activity before its development was halted due to safety concerns.

BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP), leading to the formation of Aβ peptides. Inhibition of BACE1 is a promising strategy for reducing Aβ levels in the brain and cerebrospinal fluid (CSF), potentially slowing the progression of Alzheimer's disease. This compound specifically targets BACE1, resulting in altered Aβ peptide profiles.

Clinical Findings

In a Phase I clinical trial involving healthy volunteers, this compound was administered in doses of 30 mg and 90 mg. The study utilized hybrid immunoaffinity-mass spectrometry (HI-MS) and enzyme-linked immunosorbent assays (ELISA) to assess changes in CSF Aβ levels.

Results Summary

  • Aβ1-34 Reduction : Treatment with this compound resulted in a dose-dependent decrease in CSF Aβ1-34 levels, with reductions of 42% and 57% for the 30 mg and 90 mg doses, respectively, at 24 hours post-administration.
  • Aβ5-40 Increase : Conversely, there was a significant increase in Aβ5-40 levels, indicating a shift in the processing of APP. The increase was statistically significant at the higher dose group (P < 0.001) .
  • Toxicological Issues : Despite its promising effects on Aβ levels, development was discontinued due to retinal toxicity observed in preclinical studies .

Table 1: Summary of Clinical Trial Results for this compound

ParameterDose (mg)Baseline Aβ1-34 Reduction (%)Aβ5-40 Increase (%)Statistical Significance
30 mg 3042%Not reportedP = 0.002
90 mg 9057%Significant increaseP < 0.001

Case Studies

Case Study: Phase I Clinical Trial

  • Design : Randomized, placebo-controlled trial with healthy subjects.
  • Outcome : Demonstrated robust reductions in CSF Aβ levels post-treatment with this compound, indicating effective BACE1 inhibition.
  • Follow-up : Despite initial success, further development was halted due to retinal toxicity noted during animal studies .

属性

IUPAC Name

(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQMRGWYPNIERM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658051
Record name (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194044-20-6
Record name LY-2811376
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194044206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2811376
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2811376
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR18YJ97SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
CC(C)(C)OC(=O)NC1=NC(C)(c2cc(-c3cncnc3)c(F)cc2F)CCS1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY2811376
Reactant of Route 2
Reactant of Route 2
LY2811376
Reactant of Route 3
Reactant of Route 3
LY2811376
Reactant of Route 4
LY2811376
Reactant of Route 5
Reactant of Route 5
LY2811376
Reactant of Route 6
Reactant of Route 6
LY2811376

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。